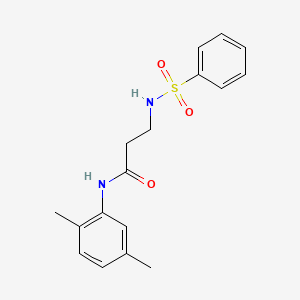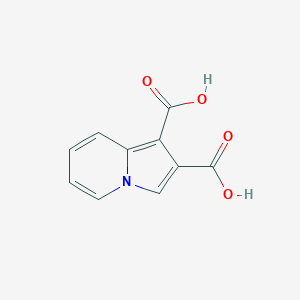
1,2-Indolizinedicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Indolizinedicarboxylic acid is an organic molecule that belongs to the indolizine family of compounds. It has a molecular formula of C10H7NO4 .
Synthesis Analysis
Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities. Many approaches for their synthesis have been developed, among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Molecular Structure Analysis
The molecular structure of 1,2-Indolizinedicarboxylic acid consists of a molecular formula C10H7NO4 . The average mass is 205.167 Da and the monoisotopic mass is 205.037506 Da .Chemical Reactions Analysis
Indolizine and its derivatives have been synthesized using various methods. One of the most common methods involves radical cyclization/cross-coupling . Other methods include transition metal-catalyzed reactions and approaches based on oxidative coupling .Physical And Chemical Properties Analysis
1,2-Indolizinedicarboxylic acid has a molecular formula of C10H7NO4 . The average mass is 205.167 Da and the monoisotopic mass is 205.037506 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Photoluminescence and Optical Properties
- 6-Amino-8-cyanobenzo[1, 2-b]indolizines, related to 1,2-indolizinedicarboxylic acid, exhibit reversible pH-dependent optical properties. These materials show a significant blue shift in fluorescence emission when protonated, attributed to C-protonation rather than N-protonation. This property makes them interesting for photophysical studies and potential applications in optical sensors or molecular switches (Outlaw et al., 2016).
Chemical Synthesis and Modifications
- Indolizine-2-carboxylic acids, closely related to 1,2-indolizinedicarboxylic acid, have been used in the synthesis of carboxamido and hydrazido derivatives, which have potential medicinal applications. This process involves the coupling of acid substrates with various amino and hydrazino compounds (Sekgota et al., 2021).
- Efficient access to secondary and tertiary amides from indolizine-2-carboxylic acids has been developed. This method provides a significant improvement over previous methodologies and offers insights into the rotational barriers of these compounds (Bode et al., 1994).
Potential Medicinal Applications
- While not directly related to 1,2-indolizinedicarboxylic acid, compounds containing the indolizine structure have been evaluated for their potential as oral hypoglycemic agents and antineoplastic activities, showcasing the diverse medicinal potential of indolizine derivatives (De & Saha, 1975).
Catalysis and Chemical Transformations
- Novel methods for the synthesis of functionalized indolizines, which could be applicable to 1,2-indolizinedicarboxylic acid derivatives, have been developed. These methods include copper-catalyzed annulation and are significant for creating C-2 arylated indolizines (Yang et al., 2012).
Orientations Futures
Indolizine and its derivatives have potential biological activities and excellent fluorescence properties, making them useful as organic fluorescent molecules for biological and material applications . This suggests that there may be future research and development in the synthesis of indolizine and its derivatives.
Mécanisme D'action
Target of Action
It is known that indolizine derivatives, which include 1,2-indolizinedicarboxylic acid, have been screened for various biological activities such as antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . These activities suggest that the compound likely interacts with multiple targets, each playing a role in the respective biological activity.
Mode of Action
Indolizine derivatives are known to interact with their targets, leading to changes that result in their biological activities . The specific interactions and resulting changes would depend on the particular target and the biological activity .
Biochemical Pathways
Given the range of biological activities associated with indolizine derivatives, it can be inferred that multiple pathways could be affected, each leading to downstream effects relevant to the specific activity .
Pharmacokinetics
The pharmacokinetic properties of a compound greatly influence its bioavailability, which in turn affects its efficacy
Result of Action
Given the range of biological activities associated with indolizine derivatives, it can be inferred that the compound’s action would lead to a variety of molecular and cellular effects, each corresponding to the specific biological activity .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
Propriétés
IUPAC Name |
indolizine-1,2-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9(13)6-5-11-4-2-1-3-7(11)8(6)10(14)15/h1-5H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVJZHLGKGHWEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2C=C1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Indolizinedicarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

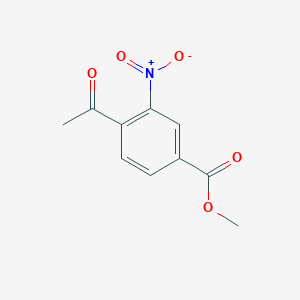
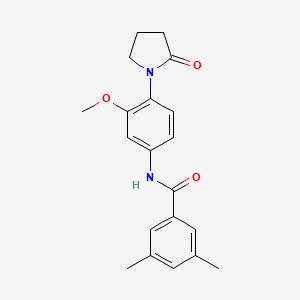
![ethyl 4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2468380.png)
![3-((4-bromophenyl)sulfonyl)-N-(3,4-diethoxyphenethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2468381.png)
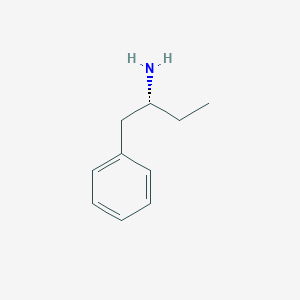
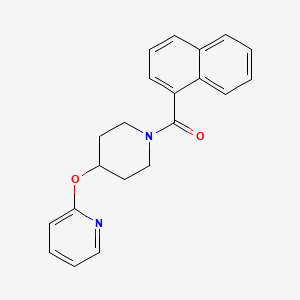
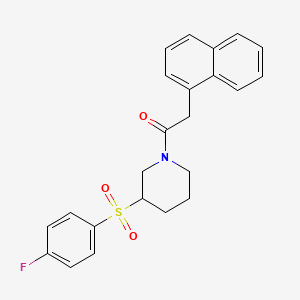
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-phenylacetamide](/img/structure/B2468387.png)
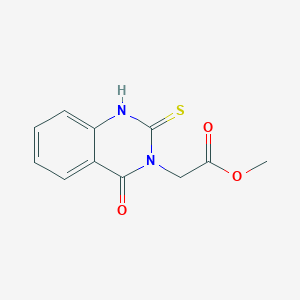
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2468390.png)
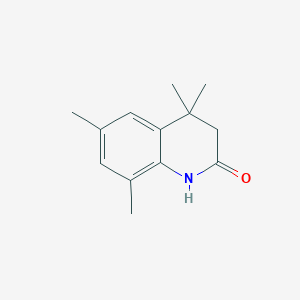
![N-(2-(dimethylamino)ethyl)-1-ethyl-N-(4-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2468394.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2468397.png)
